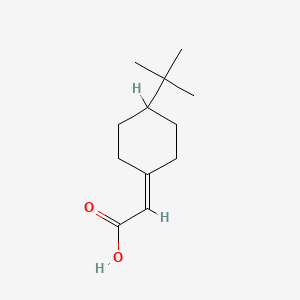

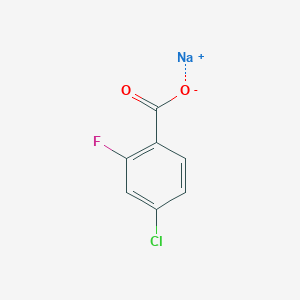

4-Chloro-2-fluorobenzoic acid sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

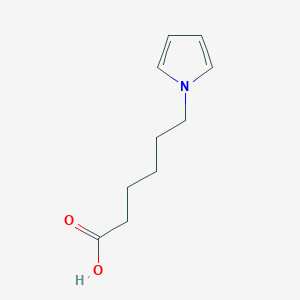

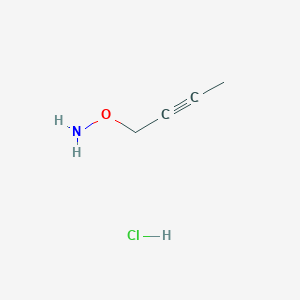

4-Chloro-2-fluorobenzoic acid is a halogen benzoic acid. It is a non-liquid crystalline carboxylic acid derivative . It has been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2-fluorobenzoic acid sodium salt is C7H3ClFNaO2 . The InChI code is 1S/C7H4ClFO2.Na/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H,10,11);/q;+1/p-1 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 196.54 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 195.9703295 g/mol . The topological polar surface area is 40.1 Ų .科学的研究の応用

Coordination and Crystal Structure Studies

- Coordination Polymers: The sodium salt of 4-chloro-2-fluorobenzoic acid is involved in forming complex coordination polymeric structures. These structures are stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions, as seen in various salts and hydrated forms (Sharma et al., 2005), (Smith, 2013).

- X-Ray Diffraction Analysis: High-resolution X-ray diffraction studies have been used to analyze charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid, showcasing the importance of polarizability in intermolecular interactions (Hathwar & Row, 2011).

Synthesis and Chemical Behavior

- Building Blocks for Heterocyclic Synthesis: 4-Chloro-2-fluoro-5-nitrobenzoic acid, a derivative, is a multireactive building block used in the synthesis of various nitrogenous heterocycles, significant in drug discovery (Křupková et al., 2013).

- Regioselective Synthesis: The compound has been used in studies focusing on regioselective synthesis strategies, such as the facile synthesis of fluorosalicylic acid derivatives from fluorobenzoic acid derivatives (Umezu et al., 2003).

Advanced Material and Molecular Studies

- Molecular Complex Formation: The sodium salt of 4-chloro-2-fluorobenzoic acid has been involved in forming co-crystals and salts with heteroaromatic nitrogenous bases, providing insights into molecular complex formation and intermolecular interactions (Sikorski & Trzybiński, 2013).

- Labeling Agents in Radiopharmaceuticals: Compounds like N-succinimidyl 4-[18F]fluorobenzoate, synthesized from 4-fluorobenzoic acid derivatives, play a crucial role as labeling agents in radiopharmaceuticals for medical imaging (Vaidyanathan & Zalutsky, 2006).

Environmental and Biological Studies

- Anaerobic Degradation in Ecosystems: Research on the anaerobic degradation of fluorinated compounds like fluorobenzoic acids has important implications for understanding the environmental fate of these compounds (Vargas et al., 2000).

Safety and Hazards

将来の方向性

4-Chloro-2-fluorobenzoic acid is a commercially available multireactive building block that can serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles . It has been used in the synthesis of furosemide, 4′-chloro-2′-fluoroacetophenone, novel herbicidal isoxazolecarboxamides, and potential liquid crystals .

作用機序

Target of Action

It’s known to form hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds .

Mode of Action

It’s known to interact with its targets through the formation of hydrogen-bonded complexes . The presence of the chlorine and fluorine atoms on the benzene ring might influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

It’s used as a reagent in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

Its role as a reagent in the Suzuki–Miyaura coupling reaction suggests it participates in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-2-fluorobenzoic acid sodium salt involves the conversion of 4-Chloro-2-fluorobenzoic acid to its sodium salt form.", "Starting Materials": [ "4-Chloro-2-fluorobenzoic acid", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Dissolve 4-Chloro-2-fluorobenzoic acid in deionized water.", "Add sodium hydroxide to the solution and stir until the pH reaches 7-8.", "Filter the solution to remove any insoluble impurities.", "Acidify the solution with hydrochloric acid to a pH of 2-3.", "Filter the resulting precipitate and wash with deionized water.", "Dry the product under vacuum to obtain 4-Chloro-2-fluorobenzoic acid sodium salt." ] } | |

CAS番号 |

1382106-64-0 |

分子式 |

C7H4ClFNaO2 |

分子量 |

197.54 g/mol |

IUPAC名 |

sodium;4-chloro-2-fluorobenzoate |

InChI |

InChI=1S/C7H4ClFO2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11); |

InChIキー |

PJIRCUYDBFTRPN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)O.[Na] |

| 1382106-64-0 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)